N-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)propanamide
Description
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a chlorofluorophenyl group, a dimethylphenoxy group, and a pyridinyl group, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C23H22ClFN2O2 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H22ClFN2O2/c1-15-10-11-18(13-16(15)2)29-17(3)23(28)27(22-9-4-5-12-26-22)14-19-20(24)7-6-8-21(19)25/h4-13,17H,14H2,1-3H3 |
InChI Key |
VLGUVPOTNLJEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3,4-dimethylphenol in the presence of a base to form the intermediate 2-(3,4-dimethylphenoxy)-6-chlorofluorobenzene. This intermediate is then reacted with 2-pyridylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to handle the specific requirements of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: A related compound with similar structural features but different functional groups.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a chlorofluorophenyl group but different overall structure.
Uniqueness
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
